molecular formula C11H11FN2O B13327880 (S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile

(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B13327880
M. Wt: 206.22 g/mol
InChI Key: VFYNJYVOHCTZRM-VIFPVBQESA-N
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Description

(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, a fluorine atom, a hydroxyl group, and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ringThe benzonitrile moiety is then introduced through nitrile formation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Fluorinated benzonitriles: Compounds with similar benzonitrile moieties but different functional groups.

    Hydroxylated aromatic compounds: Compounds with similar hydroxyl groups on aromatic rings.

Uniqueness

(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

4-fluoro-2-hydroxy-3-[(2S)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C11H11FN2O/c12-8-4-3-7(6-13)11(15)10(8)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5H2/t9-/m0/s1

InChI Key

VFYNJYVOHCTZRM-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2O)C#N)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2O)C#N)F

Origin of Product

United States

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